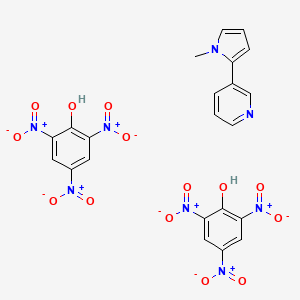
Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is a chemical compound with the molecular formula C6H15NO3.H2O3S. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a surfactant, emulsifier, and stabilizer in different formulations.
Méthodes De Préparation
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) typically involves the reaction of triethanolamine with sulfurous acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired sulfite salt. Industrial production methods may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Under specific conditions, it can be reduced to simpler amines.
Substitution: It can participate in substitution reactions where the sulfite group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in the preparation of buffers and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Industry: Applied in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its ability to interact with various molecular targets. It can form hydrogen bonds and ionic interactions with other molecules, which contributes to its stabilizing and emulsifying effects. The pathways involved include the formation of micelles and the stabilization of emulsions in aqueous solutions.
Comparaison Avec Des Composés Similaires
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) can be compared with similar compounds such as:
Triethanolamine sulfate: Similar in structure but contains a sulfate group instead of a sulfite group.
Triethanolamine: Lacks the sulfite group and is used primarily as a base and emulsifier.
Ethanol, 2,2’,2’'-nitrilotris-, sulfate (salt): Contains a sulfate group and is used in similar applications but may have different reactivity and stability profiles.
These comparisons highlight the unique properties of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt), particularly its ability to act as a sulfite-based surfactant and stabilizer.
Propriétés
Numéro CAS |
61542-02-7 |
|---|---|
Formule moléculaire |
C6H17NO6S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |
InChI |
InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3) |
Clé InChI |
YMRKWTHZKSAVSR-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CCO.OS(=O)O |
Numéros CAS associés |
38664-32-3 61542-02-7 102-71-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)



![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)



![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)


![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)

